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Compound of Interest

Compound Name: 3-Phenanthrenecarboxylic acid

Cat. No.: B189141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenanthrenecarboxylic acid (CAS No. 7470-14-6), a derivative of the polycyclic aromatic

hydrocarbon phenanthrene, is a molecule of significant interest in medicinal chemistry and

materials science. Its rigid, planar phenanthrene core, combined with the reactive carboxylic

acid functional group, provides a unique scaffold for the design of novel therapeutic agents and

functional materials. An in-depth understanding of its physical properties is paramount for its

effective utilization in research and development, influencing everything from reaction kinetics

and purification to formulation and bioavailability. This guide provides a comprehensive

overview of the core physical characteristics of 3-Phenanthrenecarboxylic acid, grounded in

experimental data and predictive models, to empower researchers in their scientific endeavors.

Core Physicochemical Properties
The fundamental physical properties of a compound govern its behavior in both chemical and

biological systems. For 3-Phenanthrenecarboxylic acid, these properties are largely dictated

by its tricyclic aromatic structure and the presence of the polar carboxylic acid group.
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Property Value Source(s)

Molecular Formula C₁₅H₁₀O₂ [1][2][3]

Molecular Weight 222.24 g/mol [1][2][3]

Appearance Pale Yellow Solid [4]

Melting Point 269-270 °C [1][4]

Boiling Point (Predicted) 435.4 ± 14.0 °C [4]

Density (Predicted) 1.305 ± 0.06 g/cm³ [4]

pKa (Predicted) 4.20 ± 0.30 [4]

Expert Insights: The "Why" Behind the Properties
High Melting Point: The high melting point of 269-270 °C is a direct consequence of the

planar and rigid structure of the phenanthrene backbone. This allows for efficient crystal

packing through strong π-π stacking interactions between the aromatic rings of adjacent

molecules. Furthermore, the carboxylic acid groups can form strong intermolecular hydrogen

bonds, creating a stable dimeric structure in the solid state, which requires significant

thermal energy to disrupt.

Acidity (pKa): The predicted pKa of 4.20 is characteristic of an aromatic carboxylic acid. The

electron-withdrawing nature of the phenanthrene ring system stabilizes the carboxylate anion

through resonance, thereby increasing the acidity compared to a simple aliphatic carboxylic

acid. Understanding the pKa is critical for designing salt formation strategies to improve

solubility and for predicting the ionization state of the molecule at physiological pH, which is

a key determinant of its pharmacokinetic profile.

Experimental Protocols for Property Determination
To ensure scientific rigor, the determination of these physical properties relies on well-

established experimental protocols.

Melting Point Determination: The Capillary Method
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The melting point is a crucial indicator of purity. A sharp melting range (typically ≤ 1°C) is

indicative of a pure compound.

Protocol:

Sample Preparation: A small amount of finely powdered, dry 3-Phenanthrenecarboxylic
acid is packed into a thin-walled capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a

calibrated thermometer.

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating

can be used to determine an approximate melting range, followed by a slower, more precise

measurement (1-2 °C/min) around the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears and the

temperature at which the last solid crystal melts are recorded as the melting range.

Finely powder the solid sample Pack into capillary tube (2-3 mm height) Place in melting point apparatus Heat rapidly for approximate range Heat slowly (1-2 °C/min) for precise measurement Record temperature range from first liquid to last solid

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Solubility Assessment: A Qualitative and Semi-
Quantitative Approach
Solubility is a critical parameter in drug development and chemical synthesis. 3-
Phenanthrenecarboxylic acid's solubility is expected to be low in non-polar solvents and

higher in polar aprotic solvents.

Protocol:

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water,

ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).
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Qualitative Assessment: To a test tube containing approximately 1 mL of the solvent, a small,

known amount (e.g., 1-2 mg) of 3-Phenanthrenecarboxylic acid is added. The mixture is

agitated and observed for dissolution at room temperature and with gentle heating.

Semi-Quantitative Assessment: For solvents in which the compound is sparingly soluble,

incremental amounts of the solid are added to a known volume of the solvent until saturation

is reached (i.e., solid material remains undissolved after prolonged agitation).

Observed Solubility:

DMSO: Slightly soluble[4]

Methanol: Very slightly soluble (requires heating)[4]

Due to its acidic nature, the solubility of 3-Phenanthrenecarboxylic acid is expected to

increase significantly in basic aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium

hydroxide) due to the formation of the more polar and water-soluble carboxylate salt[5][6].

Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and

identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule. While a complete, assigned spectrum for 3-Phenanthrenecarboxylic acid is not

readily available in public databases, data for closely related phenanthrene derivatives can

provide valuable insights into the expected chemical shifts[7].

Expected ¹H NMR Characteristics:

Aromatic Protons (δ ≈ 7.0-9.0 ppm): The nine protons on the phenanthrene ring will appear

in the aromatic region. Due to the complex coupling patterns ("multiplets"), a high-field NMR

instrument is necessary for full resolution and assignment. The protons in the "bay region"

(positions 4 and 5) are typically deshielded and appear at a higher chemical shift.
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Carboxylic Acid Proton (δ ≈ 12.0-13.0 ppm): The acidic proton of the carboxylic acid group is

highly deshielded and will appear as a broad singlet far downfield.

Expected ¹³C NMR Characteristics:

Aromatic Carbons (δ ≈ 120-140 ppm): The fourteen carbons of the phenanthrene ring will

resonate in this region.

Carboxylic Carbon (δ ≈ 165-185 ppm): The carbonyl carbon of the carboxylic acid will be

found in this characteristic downfield region.

Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The spectrum of 3-
Phenanthrenecarboxylic acid will be dominated by absorptions from the carboxylic acid

group and the aromatic ring.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid

~3030 C-H stretch Aromatic

1710-1680 (strong) C=O stretch Carboxylic Acid

1600-1450 C=C stretch Aromatic Ring

~1300 C-O stretch Carboxylic Acid

950-910 (broad) O-H bend Carboxylic Acid

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of

carboxylic acids in the solid state.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Expected Fragmentation Pattern:

Molecular Ion (M⁺): A prominent peak at m/z = 222, corresponding to the molecular weight of

the compound. The stability of the aromatic system should result in a relatively intense

molecular ion peak.

Loss of -OH (M-17): A fragment at m/z = 205.

Loss of -COOH (M-45): A fragment at m/z = 177, corresponding to the phenanthrene cation.

Crystallographic Data
A definitive single-crystal X-ray structure for 3-Phenanthrenecarboxylic acid is not publicly

available in major crystallographic databases. However, the crystal structure of its isomer, 9-

Phenanthrenecarboxylic acid, has been determined. In this structure, the molecules form

hydrogen-bonded cyclic dimers. It is highly probable that 3-Phenanthrenecarboxylic acid
adopts a similar dimeric packing arrangement in the solid state, which contributes to its high

melting point and thermal stability.

Molecule A

Molecule B

Phenanthrene-C(=O)O-H

H-O(O=)C-Phenanthrene

H-bond H-bond

Click to download full resolution via product page

Caption: Putative Hydrogen-Bonded Dimer of 3-Phenanthrenecarboxylic Acid.

Safety, Handling, and Storage
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As with any chemical, proper handling and storage of 3-Phenanthrenecarboxylic acid are

essential for laboratory safety.

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact

with skin and eyes[8].

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents[8].

Hazards: May be harmful if swallowed. Avoid release into the environment[9].

Conclusion
3-Phenanthrenecarboxylic acid possesses a set of distinct physical properties that are a

direct reflection of its molecular structure. Its high melting point and limited solubility in non-

polar solvents are attributable to its rigid aromatic core and capacity for strong intermolecular

interactions. The spectroscopic data provides a characteristic fingerprint for identification and

structural confirmation. While some experimental data, such as a definitive crystal structure and

a precise pKa value, remain to be fully elucidated in the public domain, the information

presented in this guide provides a robust foundation for researchers working with this versatile

compound. A thorough understanding of these physical properties is the cornerstone of its

successful application in the development of new medicines and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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